7-[(3-Bromophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3-Bromophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione is a complex organic compound with a unique structure that includes an allylsulfanyl group, a bromobenzyl group, and a methyl group attached to a purine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Bromophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced via a nucleophilic substitution reaction using allylthiol and a suitable leaving group on the purine core.
Attachment of the Bromobenzyl Group: The bromobenzyl group can be attached through a Friedel-Crafts alkylation reaction using bromobenzyl chloride and a Lewis acid catalyst.
Methylation: The final methylation step can be achieved using methyl iodide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-[(3-Bromophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(3-Bromophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(3-Bromophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites.
Comparison with Similar Compounds
7-[(3-Bromophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione can be compared with other similar compounds, such as:
8-Allylsulfanyl-7-(3-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a chlorine atom instead of bromine.
8-Allylsulfanyl-7-(3-methyl-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a methyl group instead of bromine.
8-Allylsulfanyl-7-(3-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
326919-11-3 |
---|---|
Molecular Formula |
C16H15BrN4O2S |
Molecular Weight |
407.3g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C16H15BrN4O2S/c1-3-7-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-5-4-6-11(17)8-10/h3-6,8H,1,7,9H2,2H3,(H,19,22,23) |
InChI Key |
QKUFHGJIYFSIIL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC(=CC=C3)Br |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.